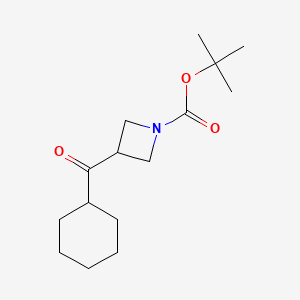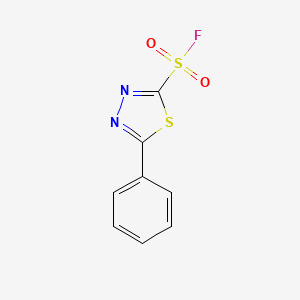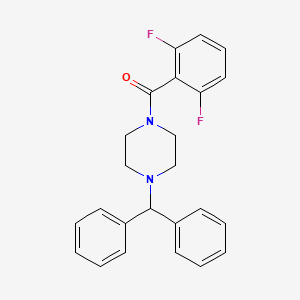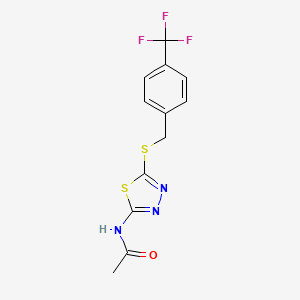![molecular formula C20H17ClN6O B2445150 2-氯-N'-(1-(3,4-二甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)苯甲酰肼 CAS No. 881073-41-2](/img/structure/B2445150.png)
2-氯-N'-(1-(3,4-二甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds containing a pyrazolo[3,4-d]pyrimidine moiety, which is a pyrazole fused to a pyrimidine at the 3 and 4 positions . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities and are often used as building blocks in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. Pyrazolo[3,4-d]pyrimidines, for example, can undergo various reactions, such as nucleophilic substitution, elimination, and addition reactions .
科学研究应用
抗癌应用
抗癌研究中的合成和生物学评估: Rahmouni 等人 (2016) 的一项研究合成了一系列吡唑并嘧啶衍生物,包括与 2-氯-N'-(1-(3,4-二甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)苯甲酰肼结构相关的化合物。对这些化合物对各种癌细胞系的细胞毒活性进行了评估,证明了其作为抗癌剂的潜力。这项研究还探讨了构效关系 (SAR) (Rahmouni 等人,2016)。
合成吡唑并[3,4-d]嘧啶衍生物用于抗癌活性: Abdellatif 等人 (2014) 的另一项研究重点是合成吡唑并[3,4-d]嘧啶-4-酮衍生物并评估其对 MCF-7 人乳腺腺癌细胞系的抗肿瘤活性。这项研究强调了此类化合物(包括与 2-氯-N'-(1-(3,4-二甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)苯甲酰肼相似的化合物)在抗癌治疗中的潜力 (Abdellatif 等人,2014)。
抗菌应用
在抗菌研究中的评估: Hafez 等人 (2016) 对具有吡唑并[4,3-d]-嘧啶衍生物的新型吡唑衍生物进行了研究。这些化合物与 2-氯-N'-(1-(3,4-二甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)苯甲酰肼在结构上相关,并且评估了它们的抗菌活性。研究表明这些化合物在开发新的抗菌剂中具有潜在用途 (Hafez 等人,2016)。
连接杂环的合成和抗菌研究: Reddy 等人 (2010) 合成了含有吡唑-嘧啶-噻唑烷-4-酮的连接杂环化合物。这项研究有助于理解与 2-氯-N'-(1-(3,4-二甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)苯甲酰肼在结构上相关的化合物的抗菌潜力 (Reddy 等人,2010)。
其他应用
神经药理学中的合成和评估: Kirkpatrick 等人 (1977) 探索了吡唑并[1,5-a]嘧啶衍生物的合成并评估了它们的抗焦虑特性。这项研究表明与 2-氯-N'-(1-(3,4-二甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)苯甲酰肼相关的化合物的潜在神经药理学应用 (Kirkpatrick 等人,1977)。
在正电子发射断层扫描 (PET) 成像中的应用: Fookes 等人 (2008) 的一项研究合成了氟乙氧基和氟丙氧基取代的吡唑并[1,5-a]嘧啶,用于使用正电子发射断层扫描研究外周苯二氮卓受体。这表明相关化合物(包括 2-氯-N'-(1-(3,4-二甲苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)苯甲酰肼)在医学成像中的潜在应用 (Fookes 等人,2008)。
未来方向
The future directions for research into a compound depend on its known properties and potential applications. For example, if a compound shows promise as a therapeutic agent, future research might focus on optimizing its structure for better efficacy, lower toxicity, or improved pharmacokinetic properties .
作用机制
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to interfere with various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its chemical structure, it is likely that it could induce changes in cellular function, potentially leading to effects such as cell growth inhibition or apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are currently unknown .
属性
IUPAC Name |
2-chloro-N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-7-8-14(9-13(12)2)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)15-5-3-4-6-17(15)21/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAMCIQIBUIZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)

![1-(4-chlorophenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2445070.png)

![3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2445073.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445075.png)



![3-isobutyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2445085.png)
![1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2445088.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2445090.png)